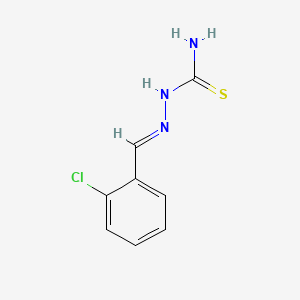

2-Chlorobenzaldehyde thiosemicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlorobenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C8H8ClN3S It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and coordination chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-chlorobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an alcoholic medium, such as ethanol, under reflux conditions. The general procedure is as follows:

Reactants: 2-chlorobenzaldehyde and thiosemicarbazide.

Solvent: Ethanol or methanol.

Conditions: Reflux for several hours (typically 2-4 hours).

Product Isolation: The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to obtain the pure product.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom in the benzaldehyde moiety can be substituted by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

2-Chlorobenzaldehyde thiosemicarbazone has been investigated for its potential as an antimicrobial agent. Research has shown that thiosemicarbazones can inhibit the activity of metallo-β-lactamases (MβLs), which are enzymes produced by drug-resistant bacteria. A study demonstrated that certain thiosemicarbazones, including derivatives of 2-chlorobenzaldehyde, exhibited IC50 values ranging from 0.88 μM to 20.2 μM against New Delhi metallo-β-lactamase (NDM-1) . This suggests their potential as novel inhibitors in the fight against antibiotic resistance.

Anticancer Properties

The compound also shows promise in anticancer research. Palladium(II) complexes derived from thiosemicarbazones have demonstrated significant cytotoxic activity against various human tumor cell lines, with IC50 values as low as 0.01 μM . These findings indicate that this compound and its metal complexes could serve as effective agents in cancer therapy.

Tyrosinase Inhibition

Another notable application is the inhibition of tyrosinase, an enzyme involved in melanin production. Thiosemicarbazones have been identified as potent tyrosinase inhibitors, with some derivatives showing IC50 values below 1 μM . This property is particularly relevant for developing skin-whitening agents and anti-browning agents for food preservation.

Coordination Chemistry Applications

Metal Complex Formation

this compound acts as a bidentate ligand, forming stable complexes with transition metals such as cadmium, nickel, and copper. The structural characterization of these complexes has been performed using techniques like single-crystal X-ray diffraction and spectroscopic methods . These metal complexes exhibit varied biological activities, including antioxidant properties and enhanced lipophilicity, which may reduce side effects associated with free ligands.

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Tyrosinase Inhibition Mechanism

A detailed study on the inhibition kinetics of chlorobenzaldehyde thiosemicarbazones revealed that these compounds interact with the active site of tyrosinase through reversible inhibition mechanisms . The molecular docking studies indicated that specific substitutions on the phenyl ring significantly enhance inhibitory potency.

Wirkmechanismus

The mechanism of action of 2-Chlorobenzaldehyde thiosemicarbazone involves its interaction with biological macromolecules. It can chelate metal ions, disrupting metal-dependent biological processes. This chelation can inhibit enzymes that require metal cofactors, leading to antimicrobial and anticancer effects. The compound may also interact with nucleic acids, affecting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzaldehyde thiosemicarbazone: Lacks the chlorine substituent, leading to different reactivity and biological activity.

4-Chlorobenzaldehyde thiosemicarbazone: Chlorine atom is in the para position, which can affect the compound’s electronic properties and reactivity.

2-Bromobenzaldehyde thiosemicarbazone: Bromine substituent instead of chlorine, which can influence the compound’s steric and electronic characteristics.

Uniqueness

2-Chlorobenzaldehyde thiosemicarbazone is unique due to the presence of the chlorine atom in the ortho position, which can significantly influence its chemical reactivity and biological activity. The ortho-chlorine substituent can enhance the compound’s ability to form stable metal complexes and may also affect its interaction with biological targets.

Biologische Aktivität

2-Chlorobenzaldehyde thiosemicarbazone (2-Cl-BT) is an organic compound derived from the reaction of 2-chlorobenzaldehyde with thiosemicarbazide. This compound belongs to a class of thiosemicarbazones, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural features of 2-Cl-BT, particularly the presence of a chlorine atom at the ortho position of the benzene ring, contribute to its biological properties, making it a subject of various research studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial and fungal strains. For instance, preliminary investigations suggest that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The compound's mechanism may involve interference with microbial metabolic pathways or structural integrity.

Antitubercular Activity

One of the most promising applications of 2-Cl-BT is its antitubercular activity . It has been reported to exhibit significant inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies demonstrate that 2-Cl-BT can effectively reduce the viability of these bacteria, indicating its potential as a therapeutic agent in tuberculosis treatment .

Anticancer Potential

The anticancer properties of thiosemicarbazones, including 2-Cl-BT, have been explored extensively. Research highlights its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies indicate that 2-Cl-BT can affect cell cycle progression and promote cell death in various cancer cell lines . The compound's efficacy appears to be influenced by its structural modifications and the presence of substituents on the benzene ring.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. This compound has been studied for its tyrosinase inhibitory activity , showing IC50 values that suggest it can effectively inhibit both monophenolase and diphenolase activities . This property makes it a candidate for cosmetic applications aimed at reducing hyperpigmentation.

Antiparasitic Activity

Limited research has also investigated the antiparasitic potential of this compound. Some studies suggest that it may exhibit activity against certain parasites, but further investigation is required to establish its efficacy and mechanism of action .

Summary of Biological Activities

| Biological Activity | Evidence | Mechanism |

|---|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus | Interference with microbial metabolism |

| Antitubercular | Significant inhibition of Mycobacterium tuberculosis | Reduction of bacterial viability |

| Anticancer | Induces apoptosis in cancer cell lines | Affects cell cycle progression |

| Tyrosinase Inhibition | IC50 values indicate effective inhibition | Competitive inhibition of enzyme activity |

| Antiparasitic | Preliminary evidence suggests potential activity | Mechanism not fully understood |

Case Studies

- Antimicrobial Activity Study : A study conducted on various strains demonstrated that 2-Cl-BT exhibited a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing promising results for further development as an antimicrobial agent .

- Antitubercular Efficacy : In vitro testing against Mycobacterium tuberculosis showed that 2-Cl-BT had an IC50 value significantly lower than standard antitubercular drugs, suggesting its potential as a lead compound for new tuberculosis therapies .

- Tyrosinase Inhibition Research : A detailed kinetic study revealed that 2-Cl-BT acts as a reversible inhibitor of tyrosinase, with specific binding interactions identified through molecular docking studies . This positions it as a candidate for cosmetic formulations targeting skin pigmentation issues.

Eigenschaften

CAS-Nummer |

5706-78-5 |

|---|---|

Molekularformel |

C8H8ClN3S |

Molekulargewicht |

213.69 g/mol |

IUPAC-Name |

[(Z)-(2-chlorophenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H8ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |

InChI-Schlüssel |

ZGPJVXICCFYSRT-WZUFQYTHSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)Cl |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\NC(=S)N)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)Cl |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of 2-Chlorobenzaldehyde thiosemicarbazone?

A1: Research indicates that this compound demonstrates antimicrobial activity against a range of gram-positive bacteria, gram-negative bacteria, and fungi. Specifically, it has shown efficacy against Staphylococcus aureus, E. coli, Aspergillus Niger, and Candida albicans in laboratory settings []. Further research has explored its potential as a tyrosinase inhibitor. Studies have demonstrated its ability to inhibit both the monophenolase and diphenolase activity of mushroom tyrosinase, indicating its potential as an anti-pigmentation agent [].

Q2: How does the structure of this compound relate to its tyrosinase inhibitory activity?

A2: Studies comparing this compound (2-Cl-BT) with 4-Chlorobenzaldehyde thiosemicarbazone (4-Cl-BT) provide insights into structure-activity relationships. While both compounds inhibit tyrosinase, they exhibit different mechanisms. 2-Cl-BT acts as a noncompetitive inhibitor of diphenolase activity, whereas 4-Cl-BT demonstrates mixed-type inhibition. This difference suggests that the position of the chlorine atom on the benzene ring significantly influences the interaction with the enzyme and the resulting inhibitory mechanism [].

Q3: What is known about the coordination chemistry of this compound with metal ions?

A3: this compound acts as a mononegative bidentate chelating ligand, coordinating to metal ions via the deprotonated thiol sulfur and azomethine nitrogen atoms []. It has been successfully complexed with various metal ions, including cadmium [], titanium(IV), nickel(II) [, ], copper(II) [, ], zinc(II), and manganese(II) []. The resulting complexes exhibit diverse geometries depending on the metal ion and other ligands present.

Q4: Has the crystal structure of this compound or its metal complexes been determined?

A4: Yes, single-crystal X-ray analysis has been used to determine the crystal structures of this compound [] and its cadmium halide complexes []. The thiosemicarbazone moiety in the free ligand adopts a specific configuration, influencing its coordination behavior. The cadmium complexes reveal distinct coordination geometries around the metal center, impacting their properties, including their second-order optical nonlinearity [].

Q5: Are there any reported applications of this compound in materials science?

A5: Research suggests that cadmium halide complexes of this compound exhibit second-order optical nonlinearity []. Specifically, the bromide complex displays significant second harmonic generation (SHG) efficiency, surpassing that of urea. This property highlights its potential in nonlinear optics applications, such as frequency conversion and optical switching.

Q6: What synthetic routes are available for preparing this compound and its derivatives?

A6: this compound is typically synthesized via the condensation reaction of 2-chlorobenzaldehyde with thiosemicarbazide [, ]. This reaction can be extended to utilize various substituted benzaldehydes and thiosemicarbazides, allowing for the synthesis of a library of derivatives with potentially diverse biological and chemical properties [, , ]. Interestingly, it has also been identified as an intermediate in the synthesis of naphtho[2,3-d]thiazole-4,9-diones from lawsone [, ].

Q7: What analytical techniques are commonly employed to characterize this compound and its complexes?

A7: Various spectroscopic and analytical techniques are used to characterize this compound and its metal complexes. These include:

- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds [, ].

- Infrared (IR) spectroscopy: To identify functional groups and analyze the coordination mode of the ligand in metal complexes [, , , ].

- Nuclear magnetic resonance (NMR) spectroscopy: Including 1H NMR and 13C NMR, to elucidate the structure and determine the purity of the ligand and its complexes [, ].

- Ultraviolet-visible (UV-Vis) spectroscopy: To study the electronic transitions and characterize the ligand and its metal complexes [, ].

- Magnetic susceptibility measurements: To determine the magnetic moment and gain insights into the electronic configuration of metal ions in complexes [, ].

- Molar conductivity measurements: To assess the electrolytic nature and determine the number of ions present in solutions of metal complexes [].

- Thermal analysis: To investigate the thermal stability and decomposition patterns of the ligand and its complexes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.